5,6-Dimethyl-2,1,3-benzothiadiazole
Overview
Description
5,6-Dimethyl-2,1,3-benzothiadiazole is a derivative of benzothiadiazole, a compound that has garnered interest due to its applications in various fields of science, particularly as a component in optoelectronic devices. The molecular structure of benzothiadiazole derivatives, including 5,6-dimethyl-2,1,3-benzothiadiazole, allows for a range of interactions and molecular organizations that are valuable in the development of materials with extended systems of π-conjugation .
Synthesis Analysis
The synthesis of benzothiadiazole derivatives often involves condensation reactions. For example, the synthesis of related compounds such as 2-aryl-6,6-dimethyl-8-oxo-tetrahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles involves the condensation of 3-aryl-5-thio-1,2,4-4H-triazoles with 2-bromodimedone in a solvent mixture of THF/benzene . Although the specific synthesis of 5,6-dimethyl-2,1,3-benzothiadiazole is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of benzothiadiazole derivatives is crucial for their function. For instance, the crystal structure of a related compound, 5,6-bis(9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole, shows significant conformational flexibility, which is consistent with quantum chemical calculations . This flexibility and the ability to form directional S···N bonding are important for the molecular organization in solid-state applications .
Chemical Reactions Analysis
Benzothiadiazole derivatives can undergo various chemical reactions. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, a chlorine atom on the benzoquinone ring is substituted by an amino group . This type of reactivity suggests that 5,6-dimethyl-2,1,3-benzothiadiazole could also participate in nucleophilic substitution reactions, although specific reactions involving this compound are not described in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. For instance, the spectroscopic properties of 1-phenyl-3-benzothiazol-2-yl-5-(4-R-phenyl)-Δ^2-pyrazolines are dependent on the electronic nature of the substituent and solvent polarity . Similarly, the molecular geometry, dipole moment, and charge distributions of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, which are structurally related to benzothiadiazoles, have been characterized using various spectroscopic techniques and theoretical calculations . These studies provide insights into the properties that might be expected for 5,6-dimethyl-2,1,3-benzothiadiazole.
Scientific Research Applications
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Organic Electronics
- 2,1,3-Benzothiadiazole (BT) and its derivatives, including 5,6-Dimethyl-2,1,3-benzothiadiazole, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
- The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
- The synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives and their applications in organic light-emitting diodes have been reviewed .
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Polymer-based Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
- Benzothiadiazole and its π-extended, heteroannulated derivatives have been used as electron-deficient building blocks for high-performance donor–acceptor polymers in organic electronics .
- Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs .
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Bioimaging and Thermometry
Safety And Hazards
Future Directions
The future directions of 5,6-Dimethyl-2,1,3-benzothiadiazole research are promising. Its potential as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others, attention has been focused on benzothiadiazole π-extended derivatives with potential use in this exciting area .
properties
IUPAC Name |
5,6-dimethyl-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCMLCGOLBUDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351084 | |
Record name | 5,6-dimethyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2,1,3-benzothiadiazole | |
CAS RN |
1887-60-1 | |
Record name | 5,6-dimethyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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